3,4-difluoro-N-(2-(6-(isopropylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide
Description
3,4-difluoro-N-(2-(6-(isopropylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide is a complex organic compound characterized by its unique structure that incorporates multiple functional groups, including fluorinated benzene, pyrrolidine, and pyrazolopyrimidine
Properties
IUPAC Name |
3,4-difluoro-N-[2-(6-propan-2-ylsulfanyl-4-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24F2N6OS/c1-13(2)31-21-26-18(28-8-3-4-9-28)15-12-25-29(19(15)27-21)10-7-24-20(30)14-5-6-16(22)17(23)11-14/h5-6,11-13H,3-4,7-10H2,1-2H3,(H,24,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWERKBOAZIPXHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=NC2=C(C=NN2CCNC(=O)C3=CC(=C(C=C3)F)F)C(=N1)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24F2N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-difluoro-N-(2-(6-(isopropylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide typically involves multi-step organic reactions. These reactions often start with the functionalization of benzene rings through selective fluorination. Subsequent steps involve introducing the pyrazolopyrimidine moiety, usually via cyclization reactions, followed by the attachment of the isopropylthio and pyrrolidinyl groups. Finally, the amidation reaction yields the target compound under controlled conditions, such as using a base like triethylamine and solvents like dimethylformamide.
Industrial Production Methods
Industrial-scale production might leverage optimized synthetic routes to improve yield and purity, often incorporating automated flow reactors to control reaction parameters precisely. The choice of reagents, catalysts, and solvents plays a crucial role in scaling up from laboratory synthesis to industrial production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound may undergo oxidation reactions at the pyrrolidinyl or isopropylthio groups, leading to the formation of sulfoxides or sulfonic acids.
Reduction: : Reduction can occur at the pyrazolopyrimidine ring or fluorinated benzene, typically using metal hydrides.
Substitution: : Nucleophilic substitution reactions are common, especially at the fluorinated benzene ring, potentially leading to the replacement of fluorine atoms.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (m-CPBA).
Reduction: : Sodium borohydride (NaBH4) or lithium aluminium hydride (LiAlH4).
Substitution: : Sodium hydroxide (NaOH) or potassium tert-butoxide (KOt-Bu).
Major Products
The major products of these reactions often include various oxidized or reduced derivatives, as well as substituted benzamides with different functional groups replacing fluorine atoms.
Scientific Research Applications
Chemistry
This compound serves as an intermediate in the synthesis of more complex molecules, often used in designing new materials or catalysts.
Biology
In biological research, it can be utilized to study enzyme interactions and receptor binding due to its ability to mimic biological ligands.
Medicine
Industry
Industrially, it could be used in the development of agrochemicals or as a component in specialty coatings and polymers.
Mechanism of Action
The mechanism by which 3,4-difluoro-N-(2-(6-(isopropylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide exerts its effects is primarily through interaction with specific molecular targets. These targets often include enzymes or receptors that are critical in signaling pathways. The compound's unique structure allows it to fit into the active sites of these targets, inhibiting or modulating their activity, thus affecting the downstream processes.
Comparison with Similar Compounds
Unique Characteristics
Unlike other fluorinated benzamides or pyrazolopyrimidine derivatives, this compound features an isopropylthio group, enhancing its lipophilicity and potentially improving membrane permeability.
Similar Compounds
3,4-difluoro-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide
3,4-difluoro-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide
Each of these compounds shares structural similarities but differs in functional groups, influencing their chemical behavior and applications.
Biological Activity
3,4-Difluoro-N-(2-(6-(isopropylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide, identified by its CAS number 946211-58-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic implications, and relevant case studies.
The molecular formula of the compound is , with a molecular weight of 446.5 g/mol. The structure features a pyrazolo[3,4-d]pyrimidine core, which is known for its pharmacological versatility.
The compound acts primarily as an inhibitor of specific kinases, particularly CSNK2 (casein kinase 2), which is implicated in various cellular processes including cell proliferation and survival. Inhibition of CSNK2 has been associated with antiviral activity against β-coronaviruses, making this compound a candidate for further investigation in antiviral therapies .
Antiviral Activity
Recent studies have demonstrated that derivatives of the pyrazolo[3,4-d]pyrimidine scaffold exhibit significant antiviral properties. For instance, related compounds have shown efficacy against SARS-CoV-2 and other coronaviruses. The mechanism involves disruption of viral replication through targeted inhibition of host kinases necessary for viral lifecycle progression .
Antitumor Activity
In addition to its antiviral properties, the compound has been evaluated for antitumor activity. Research indicates that modifications to the pyrazolo core can enhance potency against various cancer cell lines. The structure-activity relationship (SAR) studies suggest that specific substitutions on the pyrazolo ring can significantly affect biological efficacy and metabolic stability .
Case Study 1: CSNK2 Inhibition and Antiviral Effects
A study explored the development of pyrazolo[3,4-d]pyrimidine derivatives as CSNK2 inhibitors. Among these, the tested compound demonstrated IC50 values in the low micromolar range against CSNK2 activity. The inhibition was correlated with reduced viral replication in vitro, supporting its potential as an antiviral agent against β-coronaviruses .
Case Study 2: Structure-Activity Relationship Analysis
An investigation into various analogs revealed that modifications at the 7-position of the pyrazolo ring could enhance both potency and selectivity for CSNK2 inhibition. Compounds with improved metabolic stability were identified, although some exhibited solubility challenges that could affect bioavailability in vivo .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
